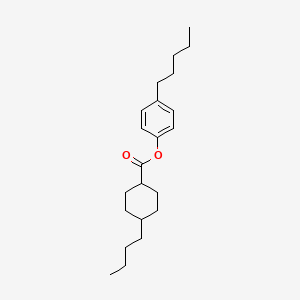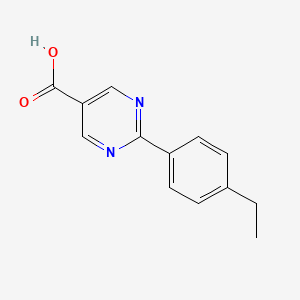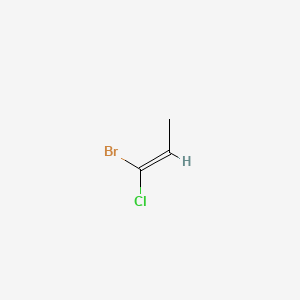![molecular formula C10H14Cl6N2O2 B13800355 2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide CAS No. 83704-01-2](/img/structure/B13800355.png)
2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide is a chemical compound with the molecular formula C10H14Cl6N2O2. It is known for its unique structure, which includes multiple trichloroacetyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide typically involves the reaction of 2,2,2-trichloroacetamide with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrochloric Acid: For hydrolysis reactions.
Sodium Borohydride: For reduction reactions.
Potassium Permanganate: For oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound results in the formation of hexylamine and trichloroacetic acid .
Aplicaciones Científicas De Investigación
2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide involves its interaction with molecular targets such as enzymes and proteins. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroacetamide: A simpler compound with similar trichloroacetyl groups.
Trichloroacetyl Chloride: Used as a reagent in organic synthesis.
Trichloroacetic Acid: Known for its use in chemical peels and as a reagent in biochemistry.
Uniqueness
2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide is unique due to its dual trichloroacetyl groups and hexyl chain, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
83704-01-2 |
|---|---|
Fórmula molecular |
C10H14Cl6N2O2 |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C10H14Cl6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6-18-8(20)10(14,15)16/h1-6H2,(H,17,19)(H,18,20) |
Clave InChI |
JOXJDRRYJBURON-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)C(Cl)(Cl)Cl)CCNC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


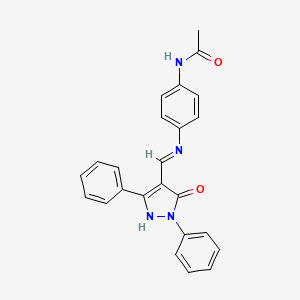
![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)

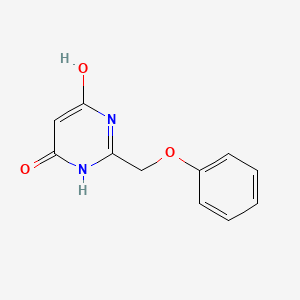

![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)
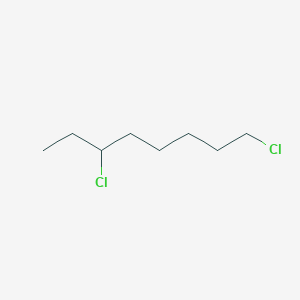

![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)
![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)
